[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS: 1353946-51-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₂₃ClN₂O₃ and a molar mass of 350.84 g/mol . Its structure features a pyrrolidine ring (a 5-membered azacycle) substituted with a 2-chloroacetyl group at the 1-position and a cyclopropylcarbamic acid benzyl ester moiety at the 3-ylmethyl position.
The compound’s stereochemistry is critical: its (R)-enantiomer (CAS: 205448-32-4) has been explicitly characterized, highlighting the importance of chirality in its physicochemical and pharmacological profiles .
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c19-10-17(22)20-9-8-15(11-20)12-21(16-6-7-16)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOJEUOCOVEFMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)C(=O)CCl)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117648 | |
| Record name | Carbamic acid, N-[[1-(2-chloroacetyl)-3-pyrrolidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353946-51-6 | |
| Record name | Carbamic acid, N-[[1-(2-chloroacetyl)-3-pyrrolidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353946-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-chloroacetyl)-3-pyrrolidinyl]methyl]-N-cyclopropyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401117648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic molecule with a complex structure featuring a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety. Its unique chemical properties suggest potential applications in medicinal chemistry, particularly in drug development targeting various biological systems.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 288.73 g/mol. The presence of the chloroacetyl group enhances its reactivity, particularly in nucleophilic substitution reactions, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.73 g/mol |
| Boiling Point | Predicted at 424.4 °C |
| Density | 1.26 g/cm³ |
| pKa | -1.67 |
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various pharmacological effects.
Key Mechanisms Include:
- Enzyme Inhibition: The chloroacetyl group facilitates covalent modification of target proteins, potentially inhibiting their function.
- Receptor Modulation: The compound may alter receptor activity, influencing downstream signaling pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit diverse biological activities, including anticancer and neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the potential of pyrrolidine derivatives in cancer therapy. For example, compounds similar to this compound have shown promising results in inducing apoptosis in various cancer cell lines.
- Case Study: A related pyrrolidine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Neuroprotective Effects
Pyrrolidine derivatives have also been investigated for their neuroprotective properties, particularly in the context of Alzheimer's disease. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are of particular interest due to their potential to enhance cholinergic signaling.
- Research Findings: A study found that certain pyrrolidine-based compounds exhibited dual inhibition of AChE and BuChE, along with antioxidant properties, suggesting their utility in treating neurodegenerative diseases .
Comparative Analysis
When compared to other carbamate derivatives, this compound stands out due to its unique chloroacetyl functionality. This characteristic may enhance its binding affinity to biological targets, making it a valuable candidate for further drug development.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Unique chloroacetyl group enhances reactivity |
| Similar Pyrrolidine Derivative | Cytotoxicity against cancer cells | Effective in inducing apoptosis |
| Dual AChE/BuChE Inhibitor | Neuroprotective | Potential application in Alzheimer's treatment |
Comparison with Similar Compounds
Cyclopropyl vs. Isopropyl Substitution
Replacing the cyclopropyl group with isopropyl in [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 381214-34-2) introduces steric bulk and altered lipophilicity. The cyclopropyl group’s rigid, planar structure may enhance metabolic stability compared to the flexible isopropyl group, which could increase susceptibility to enzymatic degradation .
Chloroacetyl vs. Aminoacetyl Substitution
This modification likely decreases reactivity but may improve solubility due to the amino group’s polarity .
Ring System Modifications
Pyrrolidine vs. Piperidine Rings
The piperidine analog, [1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, substitutes the 5-membered pyrrolidine ring with a 6-membered piperidine.
Stereochemical Variations
The (R)-enantiomer of the target compound (CAS: 205448-32-4) demonstrates the role of stereochemistry in biological activity. Enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic properties, such as receptor affinity or metabolic clearance rates .
Structural Comparison Table
Key Implications of Structural Differences
Reactivity: The chloroacetyl group’s electrophilicity may enable covalent interactions, whereas aminoacetyl analogs prioritize hydrogen bonding .
Metabolic Stability : Cyclopropyl’s rigidity may resist oxidative metabolism compared to isopropyl or flexible piperidine rings .
Solubility: Polar substituents (e.g., amino groups) enhance aqueous solubility, while lipophilic groups (e.g., benzyl ester) improve membrane permeability .
Challenges and Discontinuations
Several analogs, including the isopropyl variant (CAS: 381214-34-2) and others listed in –5, are marked as discontinued.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are reaction conditions optimized to ensure purity?
The synthesis typically involves multi-step organic reactions, including:
- Aminolysis of lactams (e.g., γ-butyrolactone) to form pyrrolidin-3-ol derivatives .
- Chloroacetylation using 2-chloroacetyl chloride under controlled pH (7–8) and low temperatures (0–5°C) to minimize hydrolysis .
- Cyclopropane ring introduction via nucleophilic substitution or coupling reactions, often requiring anhydrous solvents like dichloromethane .
- Carbamate formation with benzyl chloroformate, optimized under inert atmospheres (e.g., nitrogen) to prevent oxidation .
Critical parameters include temperature control, solvent selection, and real-time monitoring via TLC or HPLC to track intermediates. Post-synthesis purification employs column chromatography (silica gel) or recrystallization .
Advanced: How does stereochemistry at the pyrrolidine ring influence biological activity, and what methods validate enantiomeric purity?
The (R) -configuration at the pyrrolidine ring (CAS 205448-32-4 ) enhances target binding due to spatial compatibility with chiral enzyme pockets. For example, (R) -isomers show higher inhibition constants (Ki) against proteases compared to (S) -counterparts in analogous compounds .
Validation methods :
- Chiral HPLC with cellulose-based columns to resolve enantiomers.
- Optical rotation measurements (e.g., [α]D²⁵ = +15.6° for the (R) -form ).
- X-ray crystallography to confirm absolute configuration in single crystals .
Basic: Which analytical techniques are essential for structural characterization and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., chloroacetyl [δ ~4.2 ppm], benzyl ester [δ ~5.1 ppm]) and confirms cyclopropane protons (δ ~0.5–1.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 345.1234 for C₁₇H₂₁ClN₂O₃) .
- IR Spectroscopy : Detects carbamate C=O stretching (~1700 cm⁻¹) and chloroacetyl C-Cl (~750 cm⁻¹) .
Advanced: How can side reactions during chloroacetylation be suppressed, and what mechanistic insights guide this optimization?
The reactive chloroacetyl group is prone to hydrolysis or nucleophilic attack. Key strategies:
- Low-temperature reactions (0–5°C) to reduce kinetic energy of water molecules .
- Buffered pH (7–8) to deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity without hydrolyzing chloroacetyl chloride .
- Anhydrous solvents (e.g., DCM) and molecular sieves to sequester trace moisture .
Mechanistic studies using in situ FTIR reveal that rapid acylation (t½ < 30 min) minimizes competing hydrolysis pathways .
Basic: What are the key reactive sites in this compound, and how do they influence derivatization?
- Chloroacetyl group : Susceptible to nucleophilic substitution (e.g., with amines to form amides) .
- Benzyl ester : Cleaved via hydrogenolysis (H₂/Pd-C) to free carboxylic acids for further coupling .
- Cyclopropane ring : Participates in strain-driven [2+1] cycloadditions or radical reactions .
- Pyrrolidine nitrogen : Acts as a hydrogen-bond donor in target interactions .
Advanced: How are contradictions in biological activity data between this compound and its analogs resolved?
For example, chloroacetyl-substituted analogs may show conflicting IC₅₀ values against kinase targets due to:
- Steric effects : Bulkier substituents (e.g., cyclopropyl vs. isopropyl) alter binding pocket accessibility .
- Electronic effects : Electron-withdrawing chloroacetyl groups enhance electrophilicity, increasing covalent binding but reducing solubility .
Resolution strategies : - Structure-Activity Relationship (SAR) studies : Systematic substitution of functional groups (e.g., replacing chloroacetyl with hydroxyethyl) to isolate contributing factors .
- Molecular Dynamics (MD) simulations : Predict binding modes and validate via mutagenesis assays (e.g., Kd shifts with Ala mutations in target proteins) .
Basic: What stability challenges arise during storage, and how are they mitigated?
- Hydrolysis : The chloroacetyl group degrades in humid conditions. Store under inert gas (argon) at –20°C in desiccators .
- Light sensitivity : Benzyl esters undergo photolytic cleavage. Use amber vials and avoid UV exposure .
- Oxidation : Pyrrolidine rings oxidize to pyrrolidinones. Add antioxidants (e.g., BHT) in stock solutions .
Advanced: What computational methods predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
- ADMET Prediction : Tools like SwissADME estimate moderate permeability (LogP ~2.5) but poor aqueous solubility (LogS ~–4.1) due to the benzyl ester .
- CYP450 Metabolism : In silico docking (AutoDock Vina) predicts CYP3A4-mediated oxidation of the cyclopropane ring, corroborated by in vitro microsomal assays (t½ = 45 min) .
Discrepancies between predicted and observed bioavailability are resolved by adjusting force field parameters (e.g., AMBER vs. CHARMM) .
Basic: What are the documented biological targets of this compound, and what assays are used to evaluate efficacy?
- Protease Inhibition : Fluorescent substrate assays (e.g., FRET-based) measure IC₅₀ values .
- Kinase Binding : Radioactive ATP-competitive assays (e.g., ³²P-ATP) quantify inhibition .
- Cellular Uptake : LC-MS/MS tracks intracellular concentrations in HEK293 cells .
Advanced: How do solvent effects influence reaction outcomes in large-scale synthesis, and what green chemistry alternatives are viable?
- Solvent polarity : High-polarity solvents (DMF) improve carbamate formation but complicate purification. Switch to EtOAc/water biphasic systems for easier extraction .
- Green alternatives : Replace DCM with cyclopentyl methyl ether (CPME) for chloroacetylation, reducing toxicity while maintaining yield (~85%) .
- Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h for cyclopropane ring formation, minimizing side products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
